(R)-(1-Fmoc-piperidin-2-YL)-acetic acid (R)-(1-Fmoc-piperidin-2-YL)-acetic acid
Brand Name: Vulcanchem
CAS No.: 193693-63-9
VCID: VC20909561
InChI: InChI=1S/C22H23NO4/c24-21(25)13-15-7-5-6-12-23(15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)/t15-/m1/s1
SMILES: C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol

(R)-(1-Fmoc-piperidin-2-YL)-acetic acid

CAS No.: 193693-63-9

Cat. No.: VC20909561

Molecular Formula: C22H23NO4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-(1-Fmoc-piperidin-2-YL)-acetic acid - 193693-63-9

Specification

CAS No. 193693-63-9
Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
IUPAC Name 2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid
Standard InChI InChI=1S/C22H23NO4/c24-21(25)13-15-7-5-6-12-23(15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)/t15-/m1/s1
Standard InChI Key YVHXTQQJFAOBCJ-OAHLLOKOSA-N
Isomeric SMILES C1CCN([C@H](C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator